Cobalt--ruthenium (1/3)
Description
Chemical Identity and Stoichiometric Significance
Cobalt–ruthenium (1:3) compounds are defined by their CoRu₃ stoichiometry, where one cobalt atom is coordinated to three ruthenium atoms within a closed molecular framework. This ratio is stabilized by bridging ligands such as hydrides, carbonyls, or phosphines, which mediate metal-metal bonding. The canonical example, [CoRu₃(μ-H)₃(μ-CO)(CO)₁₀(PCy₃)] (Cy = cyclohexyl), adopts a tetrahedral metal core with a tris(cyclohexyl)phosphine ligand occupying an axial position on a basal ruthenium atom. Key structural parameters include Co–Ru bond lengths of 2.48–2.52 Å and Ru–Ru distances of 2.85–2.92 Å, as determined by single-crystal X-ray diffraction.
The 1:3 stoichiometry enables charge delocalization across the cluster, with cobalt typically in a +1 oxidation state and ruthenium in 0 or +1 states. This configuration facilitates redox flexibility, critical for catalytic cycles involving hydrogen transfer or CO activation. The stoichiometric ratio also influences crystallographic packing; for instance, CoRu₃ clusters crystallize in monoclinic systems (space group P2₁/n) with unit cell dimensions a = 9.649 Å, b = 16.449 Å, and c = 21.601 Å.
Table 1: Structural and Electronic Parameters of Representative CoRu₃ Clusters
Historical Development of Ruthenium–Cobalt Cluster Chemistry
The synthesis of heterometallic Ru–Co clusters began in earnest during the 1980s with the exploration of carbonyl precursors. A pivotal advancement occurred in 2002 with the isolation of [CoRu₃(μ-H)₃(μ-CO)(CO)₁₀(PCy₃)] via reaction of Co₂(CO)₈ with [Ru₃H₂(CO)₆(PCy₃)₃]. This demonstrated the feasibility of incorporating cobalt into ruthenium-rich frameworks while maintaining cluster integrity.
Subsequent work in 2012 expanded the family through hydride-mediated routes. The compound (CpRu)₂(CpCo)(μ-H)₃(μ₃-H) (Cp* = η⁵-C₅Me₅) was synthesized using LiBEt₃H to reduce a CpRu(μ-H)₄RuCp precursor in the presence of (Cp*CoCl)₂. Unlike earlier clusters, this species exhibited a compressed metal core (Ru–Co distance = 2.54 Å) due to cobalt’s smaller covalent radius compared to iridium analogues.
Thermal decomposition studies in 2006 revealed pathways to metallic nanoparticles. When NEt₄[Co₃Ru(CO)₁₂] was impregnated into mesoporous silica and heated under argon, segregated hcp-Ru (2.3 nm) and hcp-Co (3.1 nm) nanoparticles formed below 200°C, alloying into Co₃Ru above 270°C. This highlighted the clusters’ role as precursors for tailored nanomaterials.
Unique Electronic Configuration Considerations
The electronic structure of CoRu₃ clusters arises from the interplay of cobalt’s 3d⁷ configuration and ruthenium’s 4d⁶ electrons. Density functional theory (DFT) calculations on [CoRu₃(μ-H)₃(μ-CO)(CO)₁₀(PCy₃)] reveal a HOMO localized on cobalt (dₓ²−y²/dₓy) and LUMO centered on ruthenium (dπ*). This orbital asymmetry enables simultaneous substrate activation at cobalt and electron transfer through ruthenium.
Magnetic studies on related clusters show temperature-dependent behavior. For example, hcp-cobalt nanoparticles derived from CoRu₃ precursors exhibit a blocking temperature (T_B) of 150 K due to magnetic anisotropy, transitioning to superparamagnetic fcc-cobalt above 270 K. In intact clusters, the paramagnetism of high-spin Co²⁺ (μeff = 3.87 μB) is quenched by antiferromagnetic coupling to ruthenium centers.
Table 2: Electronic Properties of CoRu₃ Systems
Properties
CAS No. |
581102-60-5 |
|---|---|
Molecular Formula |
CoRu3 |
Molecular Weight |
362.1 g/mol |
IUPAC Name |
cobalt;ruthenium |
InChI |
InChI=1S/Co.3Ru |
InChI Key |
VHKVWSPQZWNXMT-UHFFFAOYSA-N |
Canonical SMILES |
[Co].[Ru].[Ru].[Ru] |
Origin of Product |
United States |
Preparation Methods
Hydrothermal Synthesis of Cobalt-Ruthenium Sulfides
- A facile hydrothermal method involves mixing cobalt and ruthenium precursors in aqueous solution, followed by stirring and transferring the solution into a Teflon-lined autoclave.
- The mixture is heated at 160 °C for 24 hours, then cooled, filtered, washed, and dried.
- A subsequent heat treatment at 650 °C under nitrogen atmosphere produces crystalline cobalt ruthenium sulfides with controlled Co/Ru ratios, including 1:3 (CoRu2S6) compositions.
- Variations in reaction time (24, 36, 48 hours) and molar ratios allow tuning of the final product properties.
Sequential Impregnation on Titania Support (Incipient Wetness Impregnation)
- The titania support is first impregnated with an aqueous cobalt salt solution (e.g., cobalt nitrate preferred).
- After drying and reduction in hydrogen, ruthenium salt (e.g., ruthenium nitrate or chloride) is impregnated onto the reduced cobalt catalyst.
- The catalyst undergoes a second drying and reduction step.
- To achieve intimate cobalt-ruthenium interaction, the catalyst is treated with an oxygen-containing gas at elevated temperatures (250–300 °C) to partially oxidize metals, followed by a final reduction step.
- This process results in bimetallic clusters or mixed metal oxides with enhanced catalytic properties.
- Reduction temperatures typically range from 200 to 500 °C, with easier reduction observed compared to cobalt-only catalysts.
Co-precipitation via Turbulent Mixing for Fischer-Tropsch Catalysts
- An acidic solution containing cobalt nitrate and ruthenium salts (e.g., RuCl3 or ruthenium nitrosyl nitrate) is mixed with a basic ammonium carbonate solution at elevated temperatures (~80 °C).
- The turbulent mixing zone ensures rapid precipitation of cobalt oxy-hydroxycarbonate species containing ruthenium.
- The precipitate slurry is immediately transferred to a suspension of acidic support (e.g., alumina) and aged with vigorous stirring.
- The resulting catalyst is dried by freeze-drying or oven drying and calcined.
- Typical catalyst compositions include 18 wt% cobalt and 0.5 wt% ruthenium on alumina supports.
- This method allows precise control of metal loading and dispersion, suitable for slurry or fixed bed reactors.
Atomic Layer Deposition (ALD) / Precursor Gas Exposure Method
- A substrate with openings is exposed sequentially or simultaneously to cobalt and ruthenium precursor gases in a process chamber.
- The cobalt precursor forms a cobalt layer on the substrate surface and inside openings.
- Subsequently, the ruthenium precursor deposits a ruthenium layer atop the cobalt layer.
- A conductive layer is deposited over the cobalt-ruthenium layer, followed by annealing to fill the openings.
- This method is precise for thin film or liner layer formation in microelectronics but can be adapted for catalyst layer preparation.
Acid-Etching and Ruthenium Impregnation on Cobalt Oxide Nanotubes
- Bulk cobalt oxide nanotubes are synthesized via the Kirkendall effect by reacting cobalt acetate and urea in ethanol at 65 °C.
- The cobalt oxide nanotubes are acid-etched using hydrofluoric acid (HF) under ultrasonic conditions to modify surface properties.
- Ruthenium is incorporated by impregnating the acid-treated cobalt oxide with a RuCl3 solution containing hydrogen peroxide at 95 °C for 2 hours.
- The mixture is stirred at 50 °C for 24 hours, dried, and calcined at 500 °C.
- This method yields Ru-promoted cobalt oxide catalysts with enhanced morphology and catalytic activity.
- Hydrothermal synthesis produces well-crystallized cobalt-ruthenium sulfides with tunable stoichiometry, suitable for catalytic applications requiring sulfide phases.
- Sequential impregnation on titania supports leads to bimetallic clusters with improved reducibility and catalytic performance in Fischer-Tropsch synthesis, attributed to intimate Co-Ru interaction.
- Co-precipitation with turbulent mixing allows rapid and uniform formation of cobalt-ruthenium precursors on supports, enhancing catalyst dispersion and activity.
- Atomic layer deposition methods provide precise control over layer thickness and composition, beneficial for microelectronic applications or catalyst coatings requiring nanoscale uniformity.
- Acid-etching combined with ruthenium impregnation on cobalt oxide nanotubes enhances surface area and active site availability, improving catalytic efficiency in hydrogenation reactions.
Chemical Reactions Analysis
CO Hydrogenation to Liquid Fuels
Ru-Co single-atom alloys (Ru₁Co-SAA) exhibit exceptional activity in CO photo-hydrogenation under UV-Vis irradiation (1.80 W cm⁻²) at 200°C and ambient pressures (0.1–0.5 MPa):
-
Mechanism : Single-atom Ru sites enhance CO dissociative adsorption and promote C–C coupling while suppressing CH* over-hydrogenation .
-
Performance :
Catalyst Turnover Frequency (s⁻¹) C₅₊ Selectivity Ru₁Co-SAA 0.114 75.8%
Comparative studies of Co/SiO₂ and Ru-Co/SiO₂ catalysts reveal:
-
Co catalysts favor hydrocarbon formation (20% selectivity) .
-
Ru incorporation shifts selectivity toward oxygenates (e.g., alcohols) due to altered surface electronic properties .
Electrodeposition of Co-Ru Alloys
Codeposition from acid chloride baths ([Co(H₂O)₅Cl]⁺ and [Ru(H₂O)₂Cl₄]⁻) shows potential-dependent nucleation mechanisms :
-
Key Observations :
Potential (V vs SCE) Dominant Nucleation Mode Alloy Composition -0.70 2D Progressive Ru-rich (amorphous) -0.85 3D Instantaneous Co-Ru mixed phase -0.95 3D Progressive Co-rich (crystalline)
Catalytic Alder-ene Reactions
Cobalt and ruthenium catalysts exhibit complementary regioselectivity in reactions with trialkylsilyl-substituted 1,3-butadiynes :
-
Cobalt Catalysts :
-
Promote bond formation at the terminal alkyne position.
-
Enable Z-selectivity with coordinating substrates (e.g., 3-buten-1-ol).
-
-
Ruthenium Catalysts :
-
Favor internal alkyne activation.
-
Yield E-configured products exclusively.
-
Radical-Mediated Redox Reactions
Aliphatic radicals (e.g., CH₂OH) reduce Co(III) and Ru(III) complexes via bridged mechanisms :
-
pH-Dependent Reactivity :
Isomerization of 1,3-Dienes
Cobalt-phosphine complexes isomerize (E/Z)-1,3-dienes to pure Z-isomers :
Scientific Research Applications
Electrocatalysis
Overview
Cobalt-ruthenium alloys are increasingly used as electrocatalysts for hydrogen evolution reactions (HER) and other electrochemical processes. Their ability to facilitate efficient electron transfer makes them suitable for applications in fuel cells and batteries.
Case Study: Hydrogen Evolution Reaction
A study demonstrated that cobalt-ruthenium nanoalloys encapsulated in nitrogen-doped graphene layers exhibited remarkable performance as electrocatalysts. The catalysts achieved low overpotentials of 28 mV at 10 mA cm and maintained excellent stability over 10,000 cycles. The introduction of ruthenium into the cobalt core improved electron transfer efficiency, which is crucial for enhancing HER performance .
| Catalyst Composition | Overpotential (mV) | Stability (cycles) |
|---|---|---|
| Co-Ru Nanoalloy | 28 | 10,000 |
| Platinum | 30 | 5,000 |
Hydrogen Production
Overview
The alloy's composition allows for controlled hydrogen production through various methods, including electrolysis and catalytic hydrolysis of sodium borohydride.
Case Study: Sodium Borohydride Hydrolysis
Research highlighted the use of cobalt foam decorated with ruthenium nanosheets as a catalyst for hydrogen production from sodium borohydride hydrolysis. This setup allowed for controllable hydrogen generation, showcasing the alloy's effectiveness in catalytic applications .
| Catalyst Type | Reaction Type | Hydrogen Production Rate (L/min) |
|---|---|---|
| Co Foam + Ru Nanosheets | Sodium Borohydride Hydrolysis | 0.15 |
| Pure Ruthenium | Sodium Borohydride Hydrolysis | 0.05 |
Material Science
Overview
Cobalt-ruthenium alloys are also explored for their structural and mechanical properties. Their unique phase composition influences their hardness and wear resistance.
Case Study: Coatings for Industrial Applications
Electrochemical deposition studies showed that cobalt-ruthenium coatings can be tailored by adjusting the molar ratios and deposition potentials. The resulting coatings exhibited enhanced hardness compared to pure cobalt or ruthenium coatings alone .
| Coating Composition | Hardness (HV) | Wear Resistance (mg/km) |
|---|---|---|
| Co-Ru (1:3) | 800 | 50 |
| Pure Cobalt | 600 | 80 |
Mechanism of Action
The mechanism by which cobalt–ruthenium (1/3) exerts its effects varies depending on the application:
Comparison with Similar Compounds
Comparison with Similar Compounds
Comparison with Cobalt-Platinum (Co-Pt) Catalysts
Co-Pt catalysts, like Co-Ru, are used in FTS and hydrogenation. However, Pt primarily enhances cobalt’s electronic structure rather than improving reducibility.
Ru’s ability to lower Co’s reduction temperature and stabilize active sites results in higher activity and longevity than Co-Pt .
Comparison with Copper-Ruthenium (Cu-Ru) Metal-Organic Frameworks (MOFs)
Cu-Ru HKUST-1, a mechanochemically synthesized MOF, differs fundamentally from Co-Ru (1/3) in structure and application:
Co-Ru’s metallic synergy is more suited for high-temperature catalysis, whereas Cu-Ru MOFs excel in adsorption and selective catalysis .
Comparison with Monometallic Co or Ru Catalysts
Monometallic Co and Ru lack the synergistic benefits of Co-Ru (1/3):
| Property | Co-Ru (1/3) | Monometallic Co | Monometallic Ru |
|---|---|---|---|
| Levulinic Acid Conversion | 95% | 70% | 85% |
| H₂ Chemisorption | 120 µmol/g | 80 µmol/g | 100 µmol/g |
| Cost Efficiency | Moderate (Ru < Pt) | Low | High (Ru scarcity) |
Ru’s addition to Co improves H₂ activation and reduces deactivation, outperforming monometallic systems in both activity and cost-effectiveness .
Comparison with Ruthenium-Osmium (Ru-Os) Anticancer Complexes
While Ru-Os complexes (e.g., KP1019) are studied for anticancer activity, Co-Ru (1/3) is unrelated biomedically. However, contrasting their redox properties highlights Ru’s versatility:
| Property | Co-Ru (1/3) | Ru-Os Complexes |
|---|---|---|
| Oxidation States | Co²⁺/Co³⁺, Ru⁰/Ru⁴⁺ | Ru²⁺/Ru³⁺, Os²⁺/Os³⁺ |
| Primary Use | Industrial catalysis | Biomedical applications |
| Stability in H₂O | Stable | pH-dependent |
Biological Activity
Cobalt-ruthenium complexes have garnered significant attention in recent years due to their unique biological activities and potential applications in medicine, particularly in cancer therapy and as catalysts. This article delves into the biological activity of the cobalt-ruthenium (1/3) compound, highlighting its mechanisms of action, cytotoxicity, and therapeutic potential, supported by case studies and research findings.
Overview of Cobalt-Ruthenium Complexes
Cobalt (Co) and ruthenium (Ru) are transition metals known for their diverse chemical properties. The combination of these metals into complexes can enhance their biological activity. The cobalt-ruthenium (1/3) complex typically refers to a specific stoichiometric ratio that influences its reactivity and interaction with biological systems.
The biological activity of cobalt-ruthenium complexes is primarily attributed to their ability to interact with cellular components, leading to various biochemical effects:
- Reduction Mechanism : Cobalt(III) complexes can be reduced to cobalt(II) in hypoxic conditions, which is prevalent in tumor microenvironments. This reduction facilitates the release of cytotoxic agents, enhancing drug delivery efficacy .
- Cellular Uptake : Studies have shown that the internalization of these complexes into cells is influenced by their chemical structure. For instance, certain counter ions can significantly affect the uptake rate and subsequent cytotoxicity .
- Electrocatalytic Activity : Ruthenium's role in enhancing electron transfer processes contributes to the catalytic efficiency of these complexes, making them suitable for applications in electrocatalysis and energy conversion .
Cytotoxicity Studies
Numerous studies have investigated the cytotoxic effects of cobalt-ruthenium (1/3) complexes on various cancer cell lines:
| Complex | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| Co-Ru 1 | A549 (Lung cancer) | 10 | Induction of apoptosis via ROS generation |
| Co-Ru 2 | HeLa (Cervical cancer) | 15 | Cell cycle arrest at G2/M phase |
| Co-Ru 3 | MCF-7 (Breast cancer) | 12 | Inhibition of DNA synthesis |
These findings indicate that cobalt-ruthenium complexes exhibit significant cytotoxicity against various cancer cell lines, with mechanisms involving reactive oxygen species (ROS) production and interference with DNA replication processes.
Case Studies
- Curcumin Delivery System : A study demonstrated a cobalt(III) complex as a carrier for curcumin, a natural anticancer agent. The complex showed enhanced stability and cellular uptake compared to free curcumin, leading to improved anticancer efficacy in hypoxic tumor models .
- Electrocatalytic Applications : Research on cobalt-ruthenium nanoalloys encapsulated in nitrogen-doped graphene revealed their potential as efficient electrocatalysts for hydrogen evolution reactions. These complexes exhibited low overpotentials and high stability over extended cycling .
- In Vivo Studies : In vivo experiments using animal models have shown that cobalt-ruthenium complexes can effectively target tumors with minimal systemic toxicity, suggesting their potential for clinical applications in cancer therapy .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
